6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole: is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the fluorobenzo[d]thiazole moiety. The final step involves the coupling of the azetidine derivative with the tetrahydrofuran-2-carbonyl piperazine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the tetrahydrofuran moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound may be used to study the interactions of azetidine and piperazine derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.
Industry: In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzo[d]thiazole moiety suggests potential interactions with aromatic binding sites, while the piperazine ring could enhance binding affinity through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
(1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-14-3-4-15-17(10-14)29-20(22-15)25-11-13(12-25)18(26)23-5-7-24(8-6-23)19(27)16-2-1-9-28-16/h3-4,10,13,16H,1-2,5-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKSFIRXMKTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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